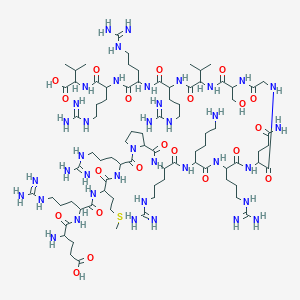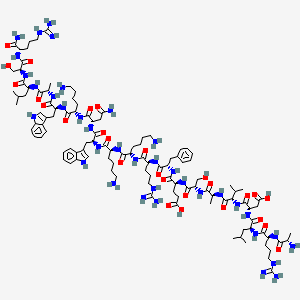
9014-00-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 9014-00-0 is known as Luciferase . It is an analytical enzyme used as a component of lysis solution to measure luminescence signals . It has been used to investigate the sensitivity of dark mutants of various luminescent bacterial strains to reactive oxygen species .
Synthesis Analysis
Luciferase is a naturally occurring enzyme and is typically extracted from organisms rather than synthesized in a lab. The enzyme is partially purified, soluble extracts containing FMN-dependent luciferase and NADH- and NADPH-dependent FMN reductases .
Chemical Reactions Analysis
Luciferase is known to produce light in a system containing FMN, NADH or NADPH, and n-decyl aldehyde . This is the basis for its use in bioluminescence.
Physical And Chemical Properties Analysis
Luciferase is a lyophilized powder . It is soluble in DMSO . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Detonation Modeling : A study by Xin Yu, Kuibang Huang, & M. Zheng (2016) focused on modeling the effects of the initial density on the detonation of JB-9014, an explosive compound. They used reactive flow modeling and numerical simulations to understand the behavior of this compound under different conditions.
Quality Management in Research : Qi Hua-feng (2011) discussed the implementation of ISO9001 quality management standards in scientific research projects, emphasizing the importance of controlling research quality throughout the project lifecycle. This research may provide insights into managing scientific projects involving compounds like 9014-00-0 (Qi Hua-feng, 2011).
Applications in Turbine Engine Manufacturing : Research conducted by Владимир Александрович Макаров & V. Makarov (2017) explored the development and application of new technologies in the manufacturing of gas turbine engines, potentially including materials and compounds like this compound. Their work highlighted the role of scientific research in advancing manufacturing processes (Владимир Александрович Макаров & V. Makarov, 2017).
Undergraduate Research Training : Dennis Della Corte et al. (2022) proposed an outcome-oriented, skill-based mentoring strategy for undergraduate research assistants, which can be relevant for training students in handling and researching compounds like this compound (Dennis Della Corte et al., 2022).
Detonation Experiments with JB-9014 : L. Zou, D. Tan, S. Wen, J. Zhao, & C. Liu (2009) conducted experiments to study the detonation performance of JB-9014 under various conditions. Their research offers insights into the practical applications and behavior of this compound (L. Zou et al., 2009).
Data Sharing in Scientific Research : C. Tenopir et al. (2011) explored data sharing practices among scientists, which is crucial for collaborative research involving compounds like this compound (C. Tenopir et al., 2011).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '9014-00-0' involves the reaction of two starting materials, namely, 2,4-dichlorophenol and sodium hydroxide, followed by a series of purification steps.", "Starting Materials": [ "2,4-dichlorophenol", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorophenol in a solvent such as ethanol or methanol.", "Step 2: Add sodium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with a solvent such as ethyl acetate or dichloromethane.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the product by recrystallization or column chromatography using a suitable solvent system." ] } | |
CAS RN |
9014-00-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












